An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylimidazole
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazole (also known as N-methylimidazole) is a heterocyclic aromatic organic compound with the chemical formula C₄H₆N₂.[1] It is a colorless to pale yellow liquid with a distinct amine-like odor.[2][3] This versatile compound serves as a specialty solvent, a base, and a crucial precursor in the synthesis of ionic liquids and various active pharmaceutical ingredients.[1][4] Its structure is fundamental in mimicking nucleoside bases, histidine, and histamine, making it a significant molecule in biochemical and pharmaceutical research.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of 1-methylimidazole, complete with detailed experimental protocols for their determination, quantitative data summaries, and visualizations of key processes to support researchers and professionals in drug development and chemical synthesis.
Physical Properties
The physical characteristics of 1-methylimidazole are crucial for its handling, application in various processes, and for purification. A summary of its key physical properties is presented in the tables below.
General and Thermodynamic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂ | [1][2] |
| Molar Mass | 82.10 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Melting Point | -6 °C (21 °F; 267 K) | [1][6] |
| Boiling Point | 198 °C (388 °F; 471 K) | [1][4] |
| Flash Point | 92 °C (198 °F) | [7][8] |
| Autoignition Temperature | 525 °C (977 °F) | [5] |
Physicochemical Properties
| Property | Value | Conditions | Reference(s) |
| Density | 1.03 g/cm³ | at 25 °C | [1][5] |
| Solubility in Water | Miscible | [3] | |
| pKa of Conjugate Acid | 7.0 - 7.4 | [1][4] | |
| Vapor Pressure | 0.4 mmHg | at 20 °C | [5][6] |
| Refractive Index (n_D) | 1.495 | at 20 °C | [3][5] |
| Viscosity | 1.89 mPa·s | at 20 °C | |
| LogP (Octanol/Water) | -0.06 | [6][9] |
Chemical Properties and Reactivity
1-Methylimidazole is a stable, but moisture-sensitive compound.[3][4] It is incompatible with strong acids, acid anhydrides, strong oxidizing agents, moisture, carbon dioxide, and acid chlorides.[3][4]
As a tertiary amine, the nitrogen at the 3-position is basic, with a pKa of the conjugate acid being slightly higher than that of imidazole (B134444), indicating slightly greater basicity.[1][10] The presence of the methyl group at the 1-position prevents tautomerization, which is possible in unsubstituted imidazole.[1][4]
It serves as a ligand in coordination chemistry, forming complexes with various metal ions.[1][4] Furthermore, it is a key precursor in the synthesis of a wide range of N-heterocyclic carbenes and ionic liquids.
Synthesis of 1-Methylimidazole
Industrially, 1-methylimidazole is primarily synthesized via two main routes: the acid-catalyzed methylation of imidazole with methanol (B129727) and the Radziszewski reaction.[1]
Experimental Protocols
The following section details the methodologies for determining the key physical and chemical properties of 1-methylimidazole.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point of 1-methylimidazole.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Mortar and pestle (if sample is solid, not applicable for 1-methylimidazole at room temperature)
-
Thermometer
Procedure:
-
Since 1-methylimidazole is a liquid at room temperature with a melting point of -6 °C, this procedure requires a cooling bath.
-
A small amount of 1-methylimidazole is introduced into a capillary tube.
-
The capillary tube is placed in a suitable cooling bath (e.g., dry ice/acetone).
-
The sample is frozen.
-
The cooling bath is allowed to warm slowly, and the temperature at which the solid sample begins to melt and the temperature at which it completely liquefies are recorded. This range is the melting point.
Determination of Boiling Point (Micro-reflux Method)
Objective: To determine the boiling point of 1-methylimidazole.
Apparatus:
-
Small-scale distillation apparatus (e.g., Hickman still) or a test tube with a cold finger condenser
-
Heating mantle or sand bath
-
Thermometer
-
Boiling chips
Procedure:
-
A small volume (e.g., 1-2 mL) of 1-methylimidazole is placed in the distillation flask or test tube along with a few boiling chips.
-
The apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.
-
The liquid is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady reflux of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.
Determination of Density (Pycnometer Method)
Objective: To determine the density of 1-methylimidazole.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermostatically controlled water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with 1-methylimidazole, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The pycnometer is emptied, cleaned, and filled with distilled water, and then weighed again.
-
The density of 1-methylimidazole is calculated using the formula: Density = (mass of 1-methylimidazole) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the same temperature.
Determination of Solubility in Water (Visual Method)
Objective: To determine the qualitative solubility of 1-methylimidazole in water.
Apparatus:
-
Test tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
A small amount of 1-methylimidazole (e.g., 0.1 mL) is added to a test tube containing a known volume of water (e.g., 1 mL).
-
The mixture is agitated using a vortex mixer.
-
The mixture is observed for the formation of a single, clear phase.
-
If a single phase is formed, the substance is considered miscible.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 1-methylimidazole.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Reagents:
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)
-
1-Methylimidazole solution of known concentration (e.g., 0.01 M)
Procedure:
-
A known volume of the 1-methylimidazole solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The solution is titrated with the standardized HCl solution, recording the pH after each incremental addition of the acid.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of 1-methylimidazole for structural confirmation.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure:
-
A small amount of 1-methylimidazole is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Objective: To obtain the infrared spectrum of 1-methylimidazole to identify functional groups.
Apparatus:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory
Procedure (for liquid sample using salt plates):
-
A drop of 1-methylimidazole is placed on one salt plate.
-
A second salt plate is placed on top to create a thin liquid film.
-
The plates are placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded.
Objective: To determine the mass-to-charge ratio of 1-methylimidazole and its fragments to confirm its molecular weight and structure.
Apparatus:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
Procedure:
-
A small sample of 1-methylimidazole is introduced into the mass spectrometer.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
The mass spectrum, a plot of ion intensity versus m/z, is recorded. The molecular ion peak (M⁺) will correspond to the molecular weight of 1-methylimidazole.
Conclusion
This technical guide has provided a detailed overview of the essential physical and chemical properties of 1-methylimidazole. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. The inclusion of diagrams for its synthesis and experimental workflows aims to enhance the understanding of its preparation and characterization. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development, facilitating the effective and safe use of 1-methylimidazole in their work.
References
- 1. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ised-isde.canada.ca [ised-isde.canada.ca]
